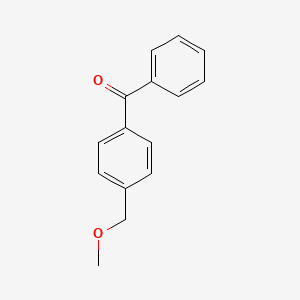

4-(Methoxymethyl)benzophenone

Description

Significance of Benzophenone (B1666685) Derivatives in Contemporary Organic Chemistry

Benzophenone and its derivatives are a class of organic compounds characterized by a diphenyl ketone core. This structural motif serves as a versatile scaffold in numerous scientific and industrial applications. ontosight.aiwikipedia.org In contemporary organic chemistry, benzophenones are recognized for their photochemical properties, making them invaluable as photoinitiators in UV-curing for inks, coatings, and adhesives. wikipedia.orgresearchgate.net Their ability to absorb UV radiation also leads to their use as UV blockers in plastics and packaging to prevent photodegradation. wikipedia.org

Beyond materials science, the benzophenone framework is a ubiquitous structure in medicinal chemistry. researchgate.netnih.gov Natural and synthetic benzophenone derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov The substitution pattern on the aromatic rings significantly influences the molecule's biological function, making the synthesis of new derivatives a fertile ground for drug discovery. ontosight.ainih.gov Furthermore, the benzophenone core is a key component in the design of materials for organic light-emitting diodes (OLEDs), acting as hosts or emitters due to their electrochemical and photophysical properties. mdpi.com Their utility as photophysical probes for mapping peptide-protein interactions further underscores their importance in chemical biology. wikipedia.orgmdpi.com

Contextualizing Research on 4-(Methoxymethyl)benzophenone within Benzophenone Chemistry

This compound, a specific derivative, distinguishes itself through the presence of a methoxymethyl group at the para-position of one of the phenyl rings. This functionalization positions it as a compound of interest for specific applications. While the parent compound, benzophenone, is a solid, the introduction of substituents like the methoxymethyl group modifies its physical and chemical properties, such as its reactivity and solubility. ontosight.ai

In research, this compound is primarily utilized as a photoinitiator and a synthetic intermediate. Its structure is closely related to 4-Methylbenzophenone (B132839), which is used in photopolymerization and has been studied for its crystal growth and optical properties. sigmaaldrich.com The addition of the oxygen atom in the methoxymethyl group can alter the electronic properties and reactivity compared to its methyl-substituted counterpart. solubilityofthings.com Alkoxy-substituted benzophenones, in general, are used in the synthesis of dyestuffs, resins, and as UV light absorption agents. google.com Research into related compounds, such as 4-(Methoxymethyl)benzoic acid, highlights the utility of the methoxymethyl group in modifying pharmacokinetic properties in potential pharmaceutical applications. The study of such derivatives contributes to the broader understanding of how specific functional groups influence the behavior of the benzophenone scaffold in photochemical and biological systems. researchgate.netacs.org

Scope and Future Trajectories for Scholarly Inquiry into the Compound

The future for scholarly inquiry into this compound and related compounds appears to be expanding, driven by trends in materials science and pharmaceuticals. marketresearchfuture.comgiiresearch.com There is a growing demand for novel benzophenone derivatives with enhanced capabilities, such as improved UV absorption and greater stability for industrial applications like high-performance coatings and packaging. marketresearchfuture.comresearchandmarkets.com360iresearch.com

Future research is likely to focus on several key areas:

Advanced Photoinitiators: Developing more efficient and specialized photoinitiators for UV-curing and 3D printing applications. Research into supramolecular, functionalized benzophenone photoinitiators that allow for spatial control of polymerization is an emerging field. whiterose.ac.uk

Novel Materials: Incorporating this compound into new polymers and materials to impart specific properties. Its structure could be leveraged in the synthesis of advanced materials for OLEDs or other electronic devices. mdpi.com

Synthetic Methodologies: Exploring more sustainable and efficient synthetic routes to this compound and other derivatives. This includes advancements in catalysis and flow chemistry. rsc.org

Biological Activity: Investigating the potential biological and pharmacological activities of this compound, building on the extensive research into the medicinal applications of the broader benzophenone family. researchgate.netnih.gov

Innovation in eco-friendly and high-performance benzophenone derivatives is expected to drive the market, encouraging academic and industrial collaboration to explore the full potential of functionalized compounds like this compound. giiresearch.com360iresearch.com24chemicalresearch.com

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (4-(Methoxymethyl)phenyl)(phenyl)methanone |

| CAS Number | 134-84-9 (related compound: 4-Methylbenzophenone) |

| Molecular Formula | C15H14O2 |

| Molecular Weight | 226.27 g/mol |

| Appearance | Likely a white to off-white solid, similar to related compounds |

| Melting Point | 56.5-57 °C (for the closely related 4-Methylbenzophenone) chemicalbook.com |

| Boiling Point | 326 °C (for the closely related 4-Methylbenzophenone) chemicalbook.com |

| Solubility | Expected to be insoluble in water, but soluble in organic solvents. wikipedia.orgchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

68921-89-1 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

[4-(methoxymethyl)phenyl]-phenylmethanone |

InChI |

InChI=1S/C15H14O2/c1-17-11-12-7-9-14(10-8-12)15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

InChI Key |

NLNLATCMOFUMFV-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxymethyl Benzophenone and Precursor Compounds

Synthesis of Key Intermediates: 4-(Methoxymethyl)benzoic Acid Derivatives

The primary intermediate for one of the main synthetic pathways to 4-(methoxymethyl)benzophenone is 4-(methoxymethyl)benzoic acid or its ester derivatives. These compounds provide the necessary substituted benzoyl group required for the final assembly of the target molecule.

A direct and efficient method for preparing 4-(methoxymethyl)benzoic acid involves the nucleophilic substitution of a suitable precursor, such as 4-(bromomethyl)benzoic acid. In this SN2 reaction, the bromine atom, a good leaving group, is displaced by a methoxide (B1231860) nucleophile.

The reaction is typically carried out by treating 4-bromomethylbenzoic acid with a methanolic solution of potassium hydroxide (B78521) (KOH). ysu.edu The KOH generates the methoxide anion (CH₃O⁻) from the methanol (B129727) solvent, which then acts as the nucleophile. ysu.edu The process generally involves refluxing the mixture to ensure the reaction proceeds at a reasonable rate. ysu.edu Following the reaction, the solvent is evaporated, and the resulting residue is dissolved in water and acidified to precipitate the final product, 4-(methoxymethyl)benzoic acid. ysu.edu This method has been reported to achieve yields of approximately 70-75%.

| Parameter | Condition | Source |

| Starting Material | 4-bromomethylbenzoic acid | ysu.edu |

| Reagents | Potassium hydroxide (KOH), Methanol (CH₃OH) | ysu.edu |

| Reaction Type | Nucleophilic Substitution (SN2) | ysu.edu |

| Condition | Reflux for ~45 minutes | ysu.edu |

| Workup | Solvent evaporation, acidification, filtration | ysu.edu |

| Typical Yield | ~70-75% |

An innovative and sustainable approach to synthesizing benzoate (B1203000) derivatives involves the use of biomass-derived furan (B31954) compounds. Specifically, methyl 4-(methoxymethyl)benzoate (MMBC) can be produced from methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC) and ethylene (B1197577) through a tandem catalytic process. udel.educaltech.edu

This process involves a Diels-Alder reaction between the furan ring of MMFC and ethylene, followed by a dehydration step to form the aromatic ring. udel.eduresearchgate.net The reaction is facilitated by Lewis-acidic zeolite catalysts, such as Sn-Beta (Sn-BEA) or Zr-Beta. udel.educaltech.edu These solid-acid catalysts are crucial for promoting both the cycloaddition and the subsequent dehydration. Research has shown that Lewis-acidic zeotypes are highly effective in catalyzing this tandem scheme. udel.edu Using a Zr-Beta catalyst, MMBC has been synthesized with greater than 70% selectivity at yields over 20% after six hours of reaction time. caltech.edu This route represents a significant advancement in producing aromatic compounds from renewable feedstocks.

| Parameter | Condition | Source |

| Starting Materials | Methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC), Ethylene | udel.educaltech.edu |

| Catalyst | Lewis-acidic zeolites (e.g., Zr-Beta, Sn-BEA) | udel.educaltech.edu |

| Reaction Type | Tandem Diels-Alder / Dehydration | udel.eduresearchgate.net |

| Product | Methyl 4-(methoxymethyl)benzoate (MMBC) | udel.educaltech.edu |

| Reported Selectivity | >70% | caltech.edu |

| Reported Yield | >20% | caltech.edu |

Achieving the correct substitution pattern (regioselectivity) is paramount in multi-step organic synthesis. In the methods described for preparing 4-(methoxymethyl)benzoic acid derivatives, regioselectivity is controlled by the inherent nature of the chosen reaction and starting materials.

In the alkylation of 4-bromomethylbenzoic acid, the regiochemistry is pre-determined by the structure of the starting material, ensuring the methoxymethyl group is introduced specifically at the para position. ysu.edu

In the catalytic route from furan derivatives, the regioselectivity is a direct consequence of the Diels-Alder reaction mechanism. The [4+2] cycloaddition between the substituted furan and ethylene inherently leads to the formation of a 1,4-substituted cyclic intermediate (an oxanorbornene derivative), which upon dehydration yields the para-substituted aromatic product. udel.eduresearchgate.net

More broadly, regioselective C-H functionalization can be achieved using directing groups. For instance, a carboxylate group on a benzoic acid can direct a catalyst to functionalize the ortho-C-H bond. scispace.com While this specific strategy involves the ultimate removal of the carboxylate group, it highlights the principle of using functional groups to control the position of new bond formations on an aromatic ring, a key concept in designing syntheses for specifically substituted molecules. scispace.com

General Synthetic Routes to Functionalized Benzophenone (B1666685) Scaffolds

The benzophenone core, characterized by a carbonyl group linking two aryl rings, is a common structure in organic chemistry. rsc.org Its synthesis is well-established, with Friedel-Crafts acylation being the most prominent method.

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to synthesize aryl ketones. vedantu.comiitk.ac.in To form a benzophenone scaffold, this reaction typically involves the acylation of an aromatic ring like benzene (B151609) with a benzoyl derivative in the presence of a Lewis acid catalyst. vedantu.comchemicalbook.com

For the synthesis of this compound, this would involve reacting 4-(methoxymethyl)benzoyl chloride with benzene. The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the acyl chloride by forming a complex, which generates a highly electrophilic acylium ion. vedantu.com This acylium ion is then attacked by the nucleophilic benzene ring, and after loss of a proton, the final ketone product is formed. vedantu.com This method is a versatile and widely used strategy for creating the central C-C bond that defines the benzophenone structure. iitk.ac.in

| Reaction | Friedel-Crafts Acylation | Source |

| Substrates | Benzene and an Acyl Chloride (e.g., 4-(methoxymethyl)benzoyl chloride) | vedantu.comiitk.ac.in |

| Catalyst | Lewis Acid (e.g., Aluminum chloride, AlCl₃) | vedantu.comchemicalbook.com |

| Mechanism | Electrophilic Aromatic Substitution | vedantu.com |

| Key Intermediate | Acylium ion | vedantu.com |

| Product | Aryl Ketone (Benzophenone derivative) | iitk.ac.in |

An alternative strategy for synthesizing functionalized benzophenones involves creating the benzophenone core first, followed by the introduction of the desired side chain via nucleophilic substitution. This approach is particularly useful when the desired side chain might not be stable under the conditions of a Friedel-Crafts reaction.

In the context of this compound, this could begin with a precursor like 4-hydroxybenzophenone. The hydroxyl group can be deprotonated with a base, and the resulting phenoxide can act as a nucleophile to displace a halide from a methylating agent. A more common route involves starting with a benzophenone that has a reactive handle, such as 4-(bromomethyl)benzophenone (B1266169). This intermediate can be synthesized from 4-methylbenzophenone (B132839) via radical bromination. The subsequent reaction of 4-(bromomethyl)benzophenone with a nucleophile like sodium methoxide (NaOCH₃) would yield this compound. This multi-step process, involving acylation followed by side-chain modification through nucleophilic substitution, is a common tactic in medicinal chemistry for generating libraries of related compounds. nih.govresearchgate.net

Reductive Amination Protocols in Benzophenone Derivative Synthesis

Reductive amination stands as a cornerstone reaction in organic synthesis for the formation of amines from carbonyl compounds. However, its application to benzophenone and its derivatives often encounters challenges. Due to factors like low iminium ion concentration or competing enamine tautomerization, benzophenone derivatives can be slow to react or completely unreactive under standard conditions. ucla.edu This difficulty hinders access to benzhydryl amines, which are significant structural motifs in various functional molecules. ucla.edu

Traditional methods for synthesizing benzhydryl amines often require multiple steps and the use of hazardous reagents. ucla.edu To overcome these limitations, modern protocols have been developed. One notable advancement is a nickel-catalyzed, three-component reductive coupling method. This approach enables the convergent synthesis of tertiary benzhydryl amines from secondary N-trimethylsilyl amines, benzaldehydes, and organic electrophiles, proceeding through an in situ generated iminium ion. ucla.edu The utility of this method has been demonstrated in the single-step synthesis of the antimigraine drug flunarizine. ucla.edu

For the reductive amination of ketones with electron-deficient anilines, several robust and scalable protocols have been established. thieme-connect.com These methods utilize reagents such as BH₃·THF/AcOH/CH₂Cl₂, BH₃·THF/TMSCl/DMF, and NaBH₄/TMSCl/DMF, which can achieve full conversion for many substrates in minutes to hours. thieme-connect.com Nevertheless, sterically hindered and electronically deactivated ketones like benzophenone remain challenging substrates and may fail to react even with these enhanced methods. thieme-connect.com

Recent research has also explored microwave-assisted reductive aminations, which can significantly reduce reaction times. researchgate.net The use of heterogeneous catalysts, such as rhodium-based catalysts on supports like activated carbon or carbon nanofibers, has shown promise in these reactions. researchgate.net Furthermore, benzophenone imines are utilized as stable ammonia (B1221849) equivalents in various C-N bond-forming reactions, including the palladium-catalyzed coupling with unactivated secondary and tertiary alkyl bromides to produce protected primary amines. researchgate.net

Table 1: Overview of Reductive Amination Protocols for Ketones

| Method | Key Reagents | Substrate Scope | Key Features |

| Nickel-Catalyzed Reductive Coupling | Ni catalyst, Secondary N-trimethylsilyl amines, Benzaldehydes, Organic electrophiles | Enables synthesis of tertiary benzhydryl amines | Convergent, single-step synthesis |

| Borane-Based Protocols | BH₃·THF/AcOH or BH₃·THF/TMSCl or NaBH₄/TMSCl | Effective for ketones with electron-deficient anilines | Rapid reaction times for suitable substrates; Benzophenone is often unreactive |

| Microwave-Assisted Synthesis | Heterogeneous Rh-based catalysts, Aqueous ammonia | Various bio-derived aldehydes and ketones | Reduced reaction times |

Proposed Synthetic Pathways for this compound

Direct, documented syntheses of this compound are not extensively reported in readily available literature. However, logical synthetic routes can be proposed based on well-established transformations in organic chemistry, primarily through the Friedel-Crafts acylation reaction, which is a general method for preparing benzophenone and its derivatives. researchgate.net

A plausible pathway would involve the acylation of benzene with a suitable derivative of 4-(methoxymethyl)benzoic acid.

Pathway 1: Friedel-Crafts Acylation using 4-(Methoxymethyl)benzoyl Chloride

This is the most direct and conventional proposed route.

Step 1: Synthesis of the Precursor, 4-(Methoxymethyl)benzoic Acid. This precursor can be synthesized from 4-bromomethylbenzoic acid via nucleophilic substitution. ysu.edu The reaction involves treating 4-bromomethylbenzoic acid with a methanolic solution of potassium hydroxide (KOH) to generate the methoxide nucleophile, which displaces the bromide. ysu.edu This reaction typically proceeds with yields around 70-75%.

Step 2: Conversion to 4-(Methoxymethyl)benzoyl Chloride. The synthesized 4-(methoxymethyl)benzoic acid would then be converted to its more reactive acid chloride derivative, 4-(methoxymethyl)benzoyl chloride. This transformation is standardly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 3: Friedel-Crafts Acylation. The final step is the Friedel-Crafts acylation of benzene with the prepared 4-(methoxymethyl)benzoyl chloride. This reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). researchgate.netprepchem.com The electrophilic acylium ion, generated from the interaction of the benzoyl chloride and AlCl₃, attacks the benzene ring to form the desired ketone, this compound.

Table 2: Proposed Synthesis of this compound

| Step | Reaction | Starting Materials | Key Reagents | Product |

| 1 | Nucleophilic Substitution | 4-Bromomethylbenzoic acid | Potassium hydroxide (KOH), Methanol (CH₃OH) | 4-(Methoxymethyl)benzoic acid |

| 2 | Acyl Chloride Formation | 4-(Methoxymethyl)benzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 4-(Methoxymethyl)benzoyl chloride |

| 3 | Friedel-Crafts Acylation | Benzene, 4-(Methoxymethyl)benzoyl chloride | Aluminum chloride (AlCl₃) | This compound |

This proposed pathway leverages standard, high-yielding reactions to construct the target molecule from commercially available or readily synthesizable precursors. The synthesis of various substituted benzophenones via Friedel-Crafts acylation is a well-documented and robust method. researchgate.netresearchgate.netwits.ac.za

Chemical Reactivity and Mechanistic Investigations of 4 Methoxymethyl Benzophenone

Reactivity Profiling of the Benzophenone (B1666685) Carbonyl Moiety

The diaryl ketone structure of the benzophenone core is central to its reactivity, particularly in photochemical processes. Upon absorption of ultraviolet light, benzophenone undergoes efficient intersystem crossing to a triplet excited state, which behaves as a diradical and is the primary species involved in subsequent reactions.

One of the classic reactions of the benzophenone carbonyl group is its one-electron reduction to form a ketyl radical anion. chempedia.info This species is a key intermediate in photoreduction and radical coupling reactions. In the presence of a suitable reducing agent or upon electrochemical reduction, 4-(Methoxymethyl)benzophenone is expected to form the corresponding ketyl radical.

This ketyl radical is highly reactive and can undergo dimerization, leading to the formation of a pinacol (B44631). This specific type of reductive coupling is known as the pinacol coupling reaction. For this compound, the coupling would result in the formation of a symmetrical diol, 1,2-bis(4-(methoxymethyl)phenyl)-1,2-diphenylethane-1,2-diol. The reaction proceeds via the coupling of two ketyl radicals at the carbon atom of the carbonyl group. youtube.com

Table 1: Products from Radical Coupling of Benzophenone Derivatives

| Reactant | Reaction Type | Key Intermediate | Product |

|---|---|---|---|

| This compound | Pinacol Coupling | This compound ketyl radical | 1,2-bis(4-(methoxymethyl)phenyl)-1,2-diphenylethane-1,2-diol |

The formation of the ketyl radical is often indicated by a deep blue or purple color, which can serve as a qualitative indicator for the presence of the radical in solution under anaerobic conditions. chempedia.info

The triplet excited state of benzophenone is a highly effective hydrogen atom abstractor. rsc.orgnih.gov This reactivity forms the basis of its widespread use as a photosensitizer. In a Hydrogen Atom Transfer (HAT) reaction, the triplet this compound abstracts a hydrogen atom from a suitable hydrogen donor (R-H) to generate a benzhydrol radical (specifically, a diphenylketyl radical) and a new radical derived from the donor (R•). researchgate.netacs.org

The general mechanism can be summarized as follows:

Photoexcitation: 4-(CH₃OCH₂)C₆H₄COC₆H₅ + hν → ¹[4-(CH₃OCH₂)C₆H₄COC₆H₅]*

Intersystem Crossing (ISC): ¹[4-(CH₃OCH₂)C₆H₄COC₆H₅]* → ³[4-(CH₃OCH₂)C₆H₄COC₆H₅]*

Hydrogen Atom Transfer (HAT): ³[4-(CH₃OCH₂)C₆H₄COC₆H₅]* + R-H → 4-(CH₃OCH₂)C₆H₄C•(OH)C₆H₅ + R•

The efficiency of the HAT process is dependent on the bond dissociation energy (BDE) of the C-H bond in the hydrogen donor. Substrates with weak C-H bonds, such as those adjacent to heteroatoms (e.g., in alcohols and ethers) or at benzylic/allylic positions, are particularly good hydrogen donors. nih.govresearchgate.net The resulting radicals can then engage in various subsequent reactions, such as dimerization or reaction with other species in the medium.

Transformations of the Methoxymethyl Group

The methoxymethyl substituent offers a site for chemical modification, primarily at the benzylic carbon atom.

The benzylic position of the methoxymethyl group is susceptible to oxidation. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methylene (B1212753) group. youtube.com This type of reaction, often referred to as side-chain oxidation, typically requires the presence of at least one benzylic hydrogen atom. libretexts.orgyoutube.com

For this compound, vigorous oxidation would cleave the ether bond and oxidize the benzylic carbon completely, yielding 4-benzoylbenzoic acid . organic-chemistry.org

Reaction Scheme: 4-(CH₃OCH₂)C₆H₄COC₆H₅ + [O] → 4-(HOOC)C₆H₄COC₆H₅

Under milder and more controlled conditions, it might be possible to achieve partial oxidation to the corresponding aldehyde, 4-benzoylbenzaldehyde, although this often requires specialized reagents to prevent over-oxidation to the carboxylic acid.

The benzylic carbon of the methoxymethyl group can be a target for nucleophilic substitution. However, the methoxy (B1213986) group (-OCH₃) is a poor leaving group. Therefore, direct substitution under neutral or basic conditions is generally not feasible.

For a nucleophilic substitution to occur, the ether oxygen must be protonated by an acid, converting the methoxy group into a good leaving group (methanol). chemistrysteps.comucalgary.ca The reaction can then proceed through either an Sₙ1 or Sₙ2 mechanism.

Sₙ1 Mechanism: In the presence of a strong acid and a weak nucleophile, the reaction would likely proceed via an Sₙ1 pathway. Protonation of the ether oxygen, followed by the loss of methanol (B129727), would generate a resonance-stabilized benzylic carbocation. This carbocation would then be attacked by the nucleophile. The stability of this intermediate makes benzylic ethers susceptible to this type of reaction. chemistrysteps.com

Sₙ2 Mechanism: With a strong nucleophile and under acidic conditions, an Sₙ2 reaction could also occur, involving a backside attack by the nucleophile on the benzylic carbon, displacing the protonated methoxy group. ucalgary.ca

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are powerful tools for elucidating the detailed mechanisms of the reactions involving this compound. youtube.com

For the Hydrogen Atom Transfer (HAT) reactions discussed in section 3.1.2, the Kinetic Isotope Effect (KIE) is particularly informative. wikipedia.org This effect is observed by comparing the rate of reaction of a substrate containing a C-H bond with the rate of the same reaction using a substrate where that hydrogen is replaced by deuterium (B1214612) (C-D).

A primary kinetic isotope effect , where the rate constant for the hydrogen-containing substrate is significantly greater than that for the deuterium-containing substrate (kH/kD > 1), is strong evidence that the C-H bond is being broken in the rate-determining step of the reaction. nih.govprinceton.edu For benzophenone-sensitized HAT reactions, observing a significant primary KIE would confirm that the abstraction of the hydrogen atom is the rate-limiting event.

Table 2: Expected Kinetic Isotope Effects (KIE) for HAT Mechanism

| Reaction Step | Isotopic Substitution | Expected KIE (kH/kD) | Interpretation |

|---|---|---|---|

| H-atom abstraction from donor (R-H) | R-H vs. R-D | > 1 (typically 2-7) | C-H bond cleavage occurs in the rate-determining step (Primary KIE). |

By measuring reaction rates with deuterated hydrogen donors, one can quantitatively probe the transition state of the HAT reaction and confirm the involvement of C-H bond scission in the key mechanistic step. princeton.eduacs.org

Photochemistry and Excited State Dynamics of 4 Methoxymethyl Benzophenone and Analogs

Photoreduction Processes and Intermediates (e.g., Ketyl Radicals)

Upon absorption of light, benzophenones, including 4-(methoxymethyl)benzophenone, can undergo photoreduction in the presence of a hydrogen donor. This process is initiated by the excitation of the benzophenone (B1666685) to its triplet state, which then abstracts a hydrogen atom from a suitable donor, such as an alcohol or an amine. hilarispublisher.comresearchgate.net This hydrogen abstraction results in the formation of a ketyl radical. hilarispublisher.comresearchgate.net

The generally accepted mechanism for the photoreduction of benzophenone derivatives involves the following steps:

Photoexcitation: The benzophenone molecule absorbs a photon, promoting it to an excited singlet state (S₁).

Intersystem Crossing: The singlet state rapidly and efficiently undergoes intersystem crossing (ISC) to the more stable triplet state (T₁). edinst.comrsc.org

Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from a donor molecule (R-H), forming a benzophenone ketyl radical and a radical from the donor (R•).

Termination: The reaction is terminated by the coupling of the radicals. For instance, two ketyl radicals can dimerize to form a pinacol (B44631).

The formation of the ketyl radical is a key step in the photoreduction process. The stability of this radical intermediate is influenced by the substituents on the benzophenone core.

Triplet State Characterization and Decay Pathways

The triplet state is central to the photochemistry of this compound and its analogs. Its character, energy, and lifetime determine the efficiency and pathways of subsequent photochemical reactions.

Intersystem Crossing Quantum Yields

Triplet-Triplet Absorption Spectroscopy

Triplet-triplet (T-T) absorption spectroscopy is a powerful technique to characterize the triplet state. For the analog 4-methoxybenzophenone (B1664615), the T-T absorption spectrum is highly sensitive to the solvent polarity. researchgate.net In non-polar solvents like cyclohexane, it exhibits a T-T absorption maximum (λmax) around 525 nm, which is characteristic of a triplet state with n,π* character. researchgate.net However, in polar solvents, the spectral features change significantly. In aqueous solutions, the T-T absorption spectrum of 4-methoxybenzophenone shows maxima at approximately 450 nm and 680 nm, which is attributed to a triplet state with π,π* character. researchgate.net In solvents of intermediate polarity, such as acetonitrile (B52724) or methanol (B129727), a simultaneous population of both T₁(n,π) and T₂(π,π) states can be observed. researchgate.net

Table 1: Triplet-Triplet Absorption Maxima of 4-Methoxybenzophenone in Various Solvents

| Solvent | λmax (nm) | Triplet State Character |

| Cyclohexane | ~525 | n,π |

| Acetonitrile | - | T₁(n,π) and T₂(π,π) |

| Methanol | - | T₁(n,π) and T₂(π,π) |

| Water | ~450, ~680 | π,π |

Data is for the analog 4-methoxybenzophenone. researchgate.net

The decay of the triplet state can occur through various pathways, including phosphorescence, non-radiative decay, and reaction with other molecules (e.g., hydrogen abstraction or energy transfer). The lifetime of the triplet state is also solvent-dependent, with polar solvents often leading to shorter lifetimes.

Substituent Effects on Photochemical Reactivity and Quantum Yields

The nature and position of substituents on the benzophenone ring can significantly impact its photochemical reactivity and quantum yields. The 4-(methoxymethyl) group is an electron-donating group, which can influence the energy levels of the excited states and the stability of radical intermediates.

Electron-donating substituents at the para position, such as the methoxy (B1213986) group in 4-methoxybenzophenone, can lower the energy of the π,π* triplet state relative to the n,π* triplet state. researchgate.net This can lead to a change in the nature of the lowest triplet state from n,π* to π,π* in polar solvents, as discussed previously. researchgate.net The reactivity of the triplet state is highly dependent on its character; n,π* triplets are generally more reactive in hydrogen abstraction reactions than π,π* triplets.

Intramolecular Photoredox Reactions in Structurally Related Compounds

While the primary photochemical reaction for many benzophenones in the presence of an external hydrogen donor is intermolecular photoreduction, structurally related compounds can undergo intramolecular photoredox reactions. For instance, 3-(hydroxymethyl)benzophenone has been shown to undergo a highly efficient intramolecular photoredox reaction in acidic aqueous solution, yielding 3-formylbenzhydrol. nih.gov This reaction involves the formal oxidation of the hydroxymethyl group and reduction of the benzophenone carbonyl group.

This type of intramolecular reactivity highlights the possibility of similar processes in other substituted benzophenones where a hydrogen-donating moiety is suitably positioned on the molecule. For a compound like this compound, while an intramolecular hydrogen abstraction from the methoxymethyl group is less likely due to the greater distance and lack of a favorable ring structure for the transition state, the study of such intramolecular processes in analogs provides a broader understanding of the potential photochemical pathways available to substituted benzophenones. The efficiency of such intramolecular reactions is often dependent on factors like pH and solvent. nih.gov

Spectroscopic and Advanced Structural Characterization of 4 Methoxymethyl Benzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for the definitive structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in 4-(Methoxymethyl)benzophenone can be determined.

¹H NMR Chemical Shift and Coupling Analysis

¹³C NMR Spectral Interpretation for Carbon Framework

Similarly, complete experimental ¹³C NMR spectral data for this compound could not be located in the reviewed sources. A predicted spectrum would display signals for each unique carbon atom in the molecule. This would include distinct resonances for the carbonyl carbon, the quaternary carbons of the phenyl rings, the protonated aromatic carbons, the methylene (B1212753) carbon of the methoxymethyl group, and the methyl carbon of the methoxy (B1213986) group. The chemical shift of the carbonyl carbon would be the most downfield, a characteristic feature of ketones.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would primarily show correlations between the ortho-coupled protons on the phenyl rings.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity of quaternary carbons and piecing together the entire molecular framework. For instance, correlations from the methylene protons to the carbons of the substituted phenyl ring and the methoxy carbon would confirm the structure of the methoxymethyl substituent.

Unfortunately, no specific experimental 2D NMR data for this compound could be identified in the available literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational modes.

Carbonyl Stretch Frequencies and Environmental Influences

The infrared spectrum of this compound displays a characteristic carbonyl (C=O) stretching band at 1660 cm⁻¹ chemicalbook.com. The position of this band is influenced by the electronic effects of the substituents on the benzophenone (B1666685) core. Conjugation of the carbonyl group with the two aromatic rings lowers the stretching frequency compared to a non-conjugated ketone. The methoxymethyl group at the para position can also exert a subtle electronic influence on the carbonyl group.

Aromatic Ring Modes and Substituent Effects

The vibrational spectrum of this compound is characterized by modes originating from its constituent functional groups, including the two phenyl rings, the central carbonyl group, and the methoxymethyl substituent. The aromatic ring modes, in particular, provide significant insight into the electronic structure and the effects of substitution. The benzene (B151609) ring exhibits several characteristic stretching vibrations, with four high-wavenumber modes typically appearing near 1600, 1580, 1500, and 1450 cm⁻¹ researchgate.net. In substituted benzophenones, the positions and intensities of these bands are sensitive to the nature and position of the substituents on the phenyl rings tandfonline.comtandfonline.com.

The 4-(methoxymethyl) group, an electron-donating substituent, influences the vibrational frequencies of the substituted phenyl ring. This substituent can engage in resonance and inductive effects, altering the electron distribution within the ring and the bond strengths of the C-C bonds. This typically leads to shifts in the characteristic ring stretching frequencies. The C-H stretching vibrations of the phenyl rings are generally observed above 3000 cm⁻¹ and are less affected by the nature of the substituent ysu.am. Out-of-plane C-H deformation modes are found between 1000 and 700 cm⁻¹ ysu.am.

The influence of substituents on the carbonyl (C=O) stretching frequency is also a well-studied aspect of benzophenones tandfonline.comtandfonline.comresearchgate.net. While not a ring mode, its frequency is coupled to the electronic effects of the ring substituents. An electron-donating group like methoxymethyl at the para-position is expected to decrease the C=O stretching frequency due to increased electron delocalization onto the carbonyl group, which weakens the C=O double bond.

Table 1: Characteristic Vibrational Modes for Substituted Benzophenones

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Influence of 4-(Methoxymethyl) Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Minor shift in frequency or intensity |

| Carbonyl (C=O) Stretch | 1630 - 1670 | Shift to lower frequency (red shift) |

| Aromatic C=C Stretch | 1450 - 1600 | Shifts in frequency and changes in intensity |

| C-H Out-of-Plane Bend | 700 - 1000 | Dependent on substitution pattern |

| C-O-C Stretch (Ether) | 1050 - 1150 | Characteristic band for the methoxymethyl group |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

The electronic absorption spectrum of this compound is dominated by the benzophenone chromophore. The spectrum arises from electronic transitions within the delocalized π-electron system of the aromatic rings and the non-bonding electrons of the carbonyl oxygen.

The UV-Vis spectrum of benzophenone and its derivatives typically displays two main absorption bands researchgate.netresearchgate.net.

π-π* Transition: A strong absorption band is observed at shorter wavelengths, typically around 250-260 nm for the parent benzophenone researchgate.net. This band is attributed to the π-π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the aromatic rings and the carbonyl group. This is a spin-allowed transition, resulting in a high molar absorptivity (ε). The presence of the electron-donating 4-(methoxymethyl) group is expected to cause a bathochromic (red) shift of this band to a longer wavelength due to stabilization of the excited state.

n-π* Transition: A second, much weaker absorption band appears at longer wavelengths, generally in the range of 330-380 nm researchgate.net. This band corresponds to the n-π* transition, where a non-bonding electron from one of the lone pairs on the carbonyl oxygen is promoted to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, leading to a significantly lower molar absorptivity compared to the π-π* transition acs.orgnih.gov. For 4-methoxybenzophenone (B1664615), a related compound, this transition is observed as part of the relaxation process from the initially excited singlet state acs.orgnih.govresearchgate.net.

Solvatochromism refers to the shift in the position of an absorption band upon changing the polarity of the solvent. The electronic transitions in this compound exhibit distinct solvatochromic behaviors nih.govnih.govresearchgate.net.

n-π* Transition: This transition typically shows a hypsochromic (blue) shift as the solvent polarity increases. In polar protic solvents like ethanol or water, the lone pair electrons on the carbonyl oxygen are stabilized by hydrogen bonding with solvent molecules. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition and shifting the absorption maximum to a shorter wavelength researchgate.net.

π-π* Transition: In contrast, the π-π* transition generally experiences a bathochromic (red) shift with increasing solvent polarity. Polar solvents tend to stabilize the more polar π* excited state to a greater extent than the ground state, which decreases the transition energy and shifts the absorption to a longer wavelength.

Table 2: Expected Solvatochromic Shifts for this compound

| Transition | Type of Shift in Polar Solvents | Underlying Reason |

|---|---|---|

| n-π* | Hypsochromic (Blue Shift) | Stabilization of ground state non-bonding electrons via hydrogen bonding. |

| π-π* | Bathochromic (Red Shift) | Greater stabilization of the more polar excited state. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry of this compound (molar mass: 226.27 g/mol ) under electron ionization (EI) conditions would first involve the removal of an electron to form the molecular ion (M⁺•) at an m/z value of 226. This molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, characteristic ions libretexts.org. The fragmentation pattern provides valuable structural information.

For aromatic ketones like benzophenone, the primary fragmentation pathways involve cleavage at the bonds adjacent to the carbonyl group libretexts.org. The major expected fragments for this compound include:

Formation of Benzoyl Cations: The most characteristic fragmentation is the alpha-cleavage on either side of the carbonyl group.

Cleavage of the bond between the carbonyl and the unsubstituted phenyl ring results in the formation of the 4-(methoxymethyl)benzoyl cation at m/z 149 and a phenyl radical.

Cleavage of the bond between the carbonyl and the substituted ring yields the unsubstituted benzoyl cation at m/z 105 and a 4-(methoxymethyl)phenyl radical. The m/z 105 peak is often very prominent in benzophenone spectra.

Formation of Phenyl Cations: The benzoyl cations can subsequently lose a neutral carbon monoxide (CO) molecule (28 Da).

The ion at m/z 105 can lose CO to form the phenyl cation at m/z 77 .

The ion at m/z 149 can lose CO to form the 4-(methoxymethyl)phenyl cation at m/z 121 .

Fragmentation of the Substituent: The methoxymethyl group itself can fragment. A common fragmentation for ethers is the loss of an alkyl radical. The molecular ion could lose a methoxy radical (•OCH₃, 31 Da) to form an ion at m/z 195 . Another possibility is the loss of the entire methoxymethyl radical (•CH₂OCH₃, 45 Da) to yield an ion at m/z 181 .

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 226 | [C₁₅H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 195 | [M - •OCH₃]⁺ | Loss of a methoxy radical |

| 181 | [M - •CH₂OCH₃]⁺ | Loss of a methoxymethyl radical |

| 149 | [CH₃OCH₂C₆H₄CO]⁺ | α-cleavage, loss of phenyl radical |

| 121 | [CH₃OCH₂C₆H₄]⁺ | Loss of CO from m/z 149 |

| 105 | [C₆H₅CO]⁺ | α-cleavage, loss of methoxymethylphenyl radical |

| 77 | [C₆H₅]⁺ | Loss of CO from m/z 105 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including its conformation and intermolecular packing. For benzophenones, a key structural feature is the non-planar conformation arising from steric hindrance between the ortho-hydrogen atoms of the two phenyl rings researchgate.net. This forces the rings to twist out of the plane of the central carbonyl group.

The conformation is defined by the dihedral angles (twist angles) between the plane of each aromatic ring and the plane of the C-C(O)-C atoms. In the parent benzophenone molecule, these twist angles are significant, with values around 54° for the stable orthorhombic form and 65° for the metastable monoclinic form researchgate.netnih.gov.

For this compound, the substituent is in the para position, which is remote from the sterically crowded region around the carbonyl bridge. Therefore, it is not expected to introduce significant additional steric strain that would drastically alter the twist angles compared to the parent molecule. The conformation will likely be similar to other 4-substituted benzophenones, which generally exhibit comparable ring twists unless strong intermolecular interactions like hydrogen bonding are present nih.govaip.org. The final conformation observed in the crystal is a balance between the minimum energy conformation of the isolated molecule and the stabilizing forces of the crystal lattice packing researchgate.netresearchgate.net. The solid-state packing will be governed by weaker intermolecular forces such as van der Waals interactions and potential C-H···O or C-H···π interactions.

Table 4: Typical Crystallographic Parameters for Substituted Benzophenones

| Parameter | Description | Expected Value/Observation for this compound |

|---|---|---|

| Phenyl Ring Twist Angles | Dihedral angles between phenyl rings and the C-C(O)-C plane. | Expected to be significant (e.g., 20°-60°), similar to unsubstituted benzophenone. |

| C=O Bond Length | Length of the carbonyl double bond. | Approx. 1.22 - 1.24 Å. |

| C-C(O) Bond Lengths | Length of the single bonds connecting rings to the carbonyl carbon. | Approx. 1.48 - 1.50 Å. |

| Crystal Packing | Arrangement of molecules in the unit cell. | Governed by van der Waals forces and potential weak hydrogen bonds. |

Computational Chemistry and Theoretical Modeling of 4 Methoxymethyl Benzophenone

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its ability to provide accurate descriptions of the electronic structure of molecules in their ground state at a manageable computational cost.

The three-dimensional arrangement of atoms in a molecule is crucial in determining its physical and chemical properties. For 4-(Methoxymethyl)benzophenone, the key conformational degrees of freedom involve the torsion angles of the two phenyl rings relative to the plane of the carbonyl group, as well as the rotation around the bonds of the methoxymethyl substituent.

In substituted benzophenones, the extent of the twist of the aryl rings is influenced by both steric and electronic factors. While unsubstituted benzophenone (B1666685) has a calculated twist angle of approximately 30-38 degrees for each phenyl ring, the presence of substituents can alter this conformation. cdnsciencepub.com For instance, a para-methoxy group can influence the electronic properties through resonance, which may affect the preferred conformation. cdnsciencepub.com In the case of this compound, the methoxymethyl group is primarily an electron-donating group through inductive effects, which would also influence the electron distribution and geometry of the molecule. The most stable conformation is expected to be a compromise that minimizes steric hindrance between the phenyl rings while allowing for favorable electronic interactions. The half-chair conformation is often the preferred arrangement for the six-membered heterocyclic rings in related structures. nih.gov

A systematic conformational analysis would involve rotating the key dihedral angles to map out the potential energy surface and identify the global and local energy minima. The following table provides a hypothetical representation of key geometric parameters for a stable conformer of this compound based on typical values for related structures.

| Parameter | Value |

| C=O bond length | ~1.24 Å |

| C-C (carbonyl-phenyl) bond length | ~1.49 Å |

| Phenyl ring 1 dihedral angle | ~30-40° |

| Phenyl ring 2 dihedral angle | ~30-40° |

| C-O (ether) bond length | ~1.42 Å |

| O-CH3 bond length | ~1.43 Å |

Note: These are representative values and would be precisely determined through DFT calculations.

DFT calculations are highly effective in predicting vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Vibrational frequencies are obtained from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes.

For this compound, characteristic vibrational modes would include:

C=O stretch: A strong absorption typically observed in the region of 1640-1670 cm⁻¹.

C-H stretches (aromatic and aliphatic): Found in the 2800-3100 cm⁻¹ range.

C-O-C stretches (ether linkage): Expected to appear in the fingerprint region, typically around 1050-1250 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

The electronic absorption spectrum, which provides information about the electronic transitions within the molecule, can be predicted using Time-Dependent DFT (TD-DFT). In benzophenone and its derivatives, the UV spectrum typically shows two main absorption bands. scialert.net One band, often attributed to a π→π* transition, is sensitive to the polarity of the solvent, showing a red shift in more polar solvents. scialert.net Another band, corresponding to an n→π* transition, tends to exhibit a blue shift in polar solvents. scialert.net The presence of the methoxymethyl group is expected to modulate the energies of these transitions.

| Transition Type | Expected Wavelength Range (nm) | Solvent Effect (Polar vs. Non-polar) |

| π→π | ~250-280 | Red shift |

| n→π | ~330-360 | Blue shift |

Note: The exact wavelengths are dependent on the specific functional and basis set used in the calculation, as well as the solvent environment.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and can be related to its electronic absorption properties. longdom.org

In benzophenone derivatives, the HOMO is typically a π-orbital delocalized over the phenyl rings, while the LUMO is often a π*-orbital with significant contribution from the carbonyl group. researchgate.net The introduction of an electron-donating group like methoxymethyl at the para position is expected to raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted benzophenone. taylorandfrancis.comrsc.org This smaller energy gap would correspond to a red shift in the absorption spectrum.

| Molecular Orbital | Energy (eV) - Representative | Description |

| HOMO | -6.5 to -7.5 | π-orbital on the phenyl rings |

| LUMO | -1.5 to -2.5 | π*-orbital localized on the carbonyl and adjacent phenyl carbons |

| HOMO-LUMO Gap | 4.0 to 5.0 | Affects electronic transitions and reactivity |

Note: These are estimated energy ranges and can vary based on the computational method.

DFT provides several descriptors that can predict the reactivity of a molecule. The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. avogadro.cc Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen, making it a likely site for protonation or interaction with electrophiles.

Fukui functions are another powerful tool for identifying reactive sites within a molecule. beilstein-archives.org They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. beilstein-archives.org The condensed Fukui function provides a value for each atom, indicating its susceptibility to nucleophilic (f⁺), electrophilic (f⁻), or radical (f⁰) attack. For electrophilic attack, the site with the largest f⁻ value is the most probable target. Conversely, the site with the highest f⁺ is most susceptible to nucleophilic attack. beilstein-archives.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. rsc.orgchemrxiv.org TD-DFT can accurately predict vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum. rsc.org It also provides information about the nature of the excited states, such as whether they are of n→π* or π→π* character, and can describe charge-transfer excitations. rsc.org

For this compound, TD-DFT calculations would be crucial for understanding its photophysical and photochemical behavior. These calculations can help to elucidate the character of the lowest singlet (S₁) and triplet (T₁) excited states, which are often implicated in photochemical reactions of benzophenones. The accuracy of TD-DFT results can depend on the choice of the exchange-correlation functional, with hybrid functionals often providing a good balance of accuracy and computational cost. arxiv.org

Computational Elucidation of Reaction Mechanisms and Energy Barriers

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions, including photochemical processes. uci.eduescholarship.org For benzophenone derivatives, a common photochemical reaction is the abstraction of a hydrogen atom by the excited triplet state of the carbonyl group.

DFT can be used to model the potential energy surface of such a reaction. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating the activation energy barrier. The reaction pathway can be traced using methods like the Intrinsic Reaction Coordinate (IRC). By comparing the energy barriers for different possible reaction pathways, the most likely mechanism can be determined. For instance, in a hydrogen abstraction reaction, DFT calculations could be used to determine the energy barrier for the abstraction of a hydrogen atom from a solvent molecule by the excited this compound.

Molecular Docking Studies for Ligand-Target Interaction Analysis

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular docking studies conducted on the compound this compound. While research exists on the computational analysis and molecular docking of various benzophenone derivatives, direct investigations into the ligand-target interactions of this compound, including binding affinities and detailed interactions with specific protein targets, are not publicly available at this time.

Therefore, a detailed analysis of its binding modes, interacting amino acid residues, and specific biological targets, along with corresponding data tables, cannot be provided. Further computational and experimental research would be required to elucidate the potential ligand-target interactions of this specific compound.

Solid State Chemistry and Supramolecular Assemblies of Benzophenone Derivatives

Polymorphism and Crystallization Behavior of Benzophenones

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a prevalent phenomenon among benzophenone (B1666685) derivatives. nih.govresearchgate.net These different polymorphs, while having the same chemical composition, can exhibit distinct physical properties. The study of benzophenone itself reveals at least two polymorphic forms, a stable α-form and a metastable β-form.

Research has shown that polymorphism is common in this class of compounds, with several derivatives exhibiting multiple crystal forms. nih.gov For instance, dimorphs of 4-hydroxybenzophenone and 4-(dimethylamino)benzophenone have been identified, along with trimorphs of 4,4'-dimethylbenzophenone. nih.gov The primary distinctions between these polymorphs often arise from variations in crystal packing rather than significant changes in the molecular conformation itself, due to the relatively limited conformational freedom of the benzophenone scaffold. nih.gov An exception is 4-hydroxybenzophenone, where the two polymorphs show nearly identical packing but differ in their interplanar orientations. nih.gov The lattice energies of the various polymorphs for a given benzophenone derivative are typically very close, often within 1 kcal mol⁻¹, highlighting the subtle energetic balance that can lead to different packing arrangements. nih.gov

The crystallization behavior of benzophenones has been explored using various techniques, including slow evaporation from solution and anti-solvent methods. nih.govasianpubs.org Good quality, transparent crystals of benzophenone can be grown by slow evaporation from solvents like chloroform at room temperature. asianpubs.org The specific conditions of crystallization, such as solvent, temperature, and the presence of additives, can influence which polymorphic form is obtained and affect the crystal morphology. rsc.org

| Compound | Number of Known Polymorphs | Key Differentiator |

|---|---|---|

| Benzophenone | 2 (α and β) | Molecular packing and dihedral angles |

| 4-Hydroxybenzophenone | 2 | Interplanar orientations |

| 4-(Dimethylamino)benzophenone | 2 | Molecular packing |

| 4,4'-Dimethylbenzophenone | 3 | Molecular packing |

Host-Guest Chemistry and Supramolecular Framework Design

Benzophenone and its derivatives are notable guest molecules in the field of host-guest chemistry, where a host molecule forms a defined complex with a guest. mdpi.com Their size, shape, and electronic properties make them suitable for encapsulation within larger supramolecular frameworks. This encapsulation is driven by non-covalent interactions such as π-π stacking, van der Waals forces, and sometimes hydrogen bonding. thno.orgnih.gov

A significant body of research demonstrates the encapsulation of benzophenone within molecular crystals of fluorinated coordination complexes. mdpi.com For example, co-crystals have been formed between benzophenone and square-planar metal complexes of copper (Cu²⁺) and palladium (Pd²⁺). mdpi.com In these structures, the benzophenone guest is recognized and bound within the host framework through notable π-hole···π and metal···π interactions. mdpi.com The conformation of the encapsulated benzophenone, specifically the dihedral angle between its two phenyl rings, is influenced by the packing forces within the host-guest assembly. In one such co-crystal, three distinct benzophenone guest molecules exhibited dihedral angles of 55.26°, 58.93°, and 60.77°, showing the flexible nature of the molecule within the crystal lattice. mdpi.com

The design of supramolecular frameworks capable of hosting benzophenones often involves using building blocks that can self-assemble into porous networks. rsc.org Macrocyclic hosts are commonly employed in supramolecular chemistry to create inclusion complexes that can alter the properties of the guest molecule. thno.orgnih.gov The formation of these host-guest systems demonstrates a key principle of supramolecular chemistry: the creation of complex, ordered structures through the spontaneous association of smaller components.

| Host System | Benzophenone Guest | Dihedral Angle (°) |

|---|---|---|

| Fluorinated Cu²⁺ Complex (1a)₂•(3)₃ | BP-1 | 55.26 |

| BP-2 | 58.93 | |

| BP-3 | 60.77 | |

| Fluorinated Pd²⁺ Complex (1b)₂•(3)₃ | BP-1 | 55.26 |

| BP-2 | 58.52 | |

| BP-3 | 56.66 |

Crystal Engineering Principles and Their Application to Benzophenones

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. nih.govglobalresearchonline.net For benzophenone and its derivatives, which are non-polar and lack strong hydrogen bonding capabilities, crystal engineering strategies often focus on controlling weaker interactions like phenyl-phenyl approaches. rsc.org

A key principle is the identification of the most significant intermolecular interactions, or "supramolecular synthons," that direct the crystal packing. In the stable form of benzophenone, the strongest interaction involves two robust phenyl-phenyl approaches. rsc.org A design strategy for controlling the crystallization of benzophenone involves selecting molecular additives that can specifically interfere with or disrupt this primary interaction. This targeted disruption can modify the crystal's morphology and decrease its growth rate, demonstrating a practical application of crystal engineering principles. rsc.org

Another powerful crystal engineering tool is co-crystallization, where a multi-component crystal is formed between an active ingredient and a benign co-former. nih.gov This approach has been successfully applied to benzophenones. For example, the predictable formation of co-crystals between benzophenone and fluorinated β-diketonate complexes is driven by π-hole interactions, which are enhanced by the electron-withdrawing nature of fluorine atoms on the host molecule. mdpi.com This demonstrates how electrostatic molecular recognition can be engineered to guide the assembly of specific host-guest structures. mdpi.com These principles allow for the systematic tuning of a solid's physicochemical properties by forming co-crystals without altering the covalent structure of the target molecule. nih.gov

Advanced Applications of 4 Methoxymethyl Benzophenone in Materials Science

Design and Mechanism of Photoinitiators for Photopolymerization and UV Curing

4-(Methoxymethyl)benzophenone is classified as a Type II photoinitiator. Unlike Type I initiators that undergo direct bond cleavage upon absorbing light, Type II photoinitiators function through a bimolecular process, requiring a co-initiator or synergist, which is typically a hydrogen donor like an amine or alcohol. nbinno.com The design of this photoinitiator system is centered on the benzophenone (B1666685) core, a well-established chromophore that efficiently absorbs ultraviolet (UV) radiation.

The mechanism for photopolymerization and UV curing initiated by this compound involves several key steps upon exposure to a UV light source:

Photoexcitation: The benzophenone moiety within the molecule absorbs UV light, causing an electron to transition from its ground state to an excited singlet state (S1). nbinno.com

Intersystem Crossing (ISC): The molecule rapidly and efficiently undergoes intersystem crossing from the unstable singlet state to a more stable and longer-lived excited triplet state (T1). nbinno.com This triplet state is highly reactive.

Hydrogen Abstraction: In its excited triplet state, the benzophenone derivative is a potent hydrogen abstractor. nbinno.com It interacts with the co-initiator (often a tertiary amine), removing a hydrogen atom from it.

Radical Generation: This hydrogen abstraction event results in the formation of two distinct free radicals: a benzophenone ketyl radical and a radical on the co-initiator (e.g., an alpha-aminoalkyl radical). nbinno.com

Initiation of Polymerization: Both of these newly formed radicals are capable of initiating the polymerization process by reacting with monomers and oligomers, such as acrylates, in the formulation. nbinno.comnih.gov This starts a chain reaction that leads to the rapid cross-linking and solidification of the liquid formulation into a cured film.

| Step | Description | Key Species Involved |

|---|---|---|

| 1. Photoexcitation | Absorption of UV photon promotes the molecule to an excited singlet state. | This compound (Ground State) |

| 2. Intersystem Crossing | Rapid transition from the singlet state to a more stable triplet state. | This compound (Triplet State) |

| 3. Hydrogen Abstraction | The excited triplet state molecule abstracts a hydrogen atom from a co-initiator. | Excited Photoinitiator, Co-initiator (e.g., Amine) |

| 4. Radical Formation | Generation of two free radicals. | Ketyl Radical, Co-initiator Radical |

| 5. Polymerization Initiation | The free radicals attack monomer units, initiating a chain polymerization reaction. | Radicals, Monomers/Oligomers |

Integration into Organic Light-Emitting Diodes (OLEDs) as Host or Emitter Materials

The benzophenone core is a valuable building block for electroactive materials used in Organic Light-Emitting Diodes (OLEDs). nih.gov Its derivatives can be engineered to function as either host materials or emitter materials within the emissive layer of an OLED device. The inherent properties of the benzophenone framework, such as its electron-deficient ketone group and highly twisted molecular geometry, make it an attractive candidate for these applications. nih.gov

As a Host Material: In phosphorescent OLEDs (PhOLEDs), host materials form a matrix for the light-emitting guest molecules (dopants). For efficient performance, a host material must possess several key characteristics. Benzophenone-based materials can be designed to meet these requirements. A critical property is a high triplet energy level, which must be higher than that of the phosphorescent emitter to ensure efficient energy transfer to the guest and prevent energy back-transfer, which would quench the emission. noctiluca.eu Furthermore, good thermal and morphological stability are essential for device longevity and to prevent crystallization that can degrade performance. noctiluca.eumdpi.com Bipolar charge transport properties—the ability to transport both electrons and holes—are also crucial for balancing charge carriers within the emissive layer, leading to a wider recombination zone and reduced efficiency roll-off at high brightness. noctiluca.eu Derivatives incorporating benzophenone with moieties like carbazole (B46965) have been shown to be effective hosts for PhOLEDs. nih.gov

As an Emitter Material: Benzophenone derivatives can also be designed to act as light-emitting materials themselves. The benzophenone core can serve as an electron-accepting unit that, when combined with various electron-donating units, creates molecules with a donor-acceptor (D-A) structure. nih.govmdpi.com This architecture is fundamental to the design of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). In TADF materials, a small energy gap between the singlet and triplet excited states allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, harvesting otherwise wasted triplet excitons for light emission. nih.gov This mechanism can enable OLEDs to achieve theoretical internal quantum efficiencies of up to 100%. Benzophenone-based D-A materials have been successfully developed as highly effective green and yellow TADF emitters, achieving high external quantum efficiencies (EQEs) of over 25%. nih.gov The twisted geometry of the benzophenone scaffold helps to reduce intermolecular interactions and self-quenching effects, further enhancing emission efficiency. nih.gov

| Role in OLED | Essential Property | Rationale | Relevant Structural Feature |

|---|---|---|---|

| Host Material | High Triplet Energy (ET) | Confines triplet excitons on the guest emitter, preventing energy loss. noctiluca.eu | Benzophenone core, attachment of wide bandgap units. |

| Host Material | Bipolar Charge Transport | Balances electron and hole flux in the emissive layer for high recombination efficiency. noctiluca.eu | Combination of electron-donating and electron-accepting moieties. |

| Host/Emitter | High Thermal Stability | Ensures device longevity and stable performance during operation. mdpi.com | Rigid, aromatic structures. |

| Emitter Material | Small Singlet-Triplet Energy Gap (ΔEST) | Enables efficient reverse intersystem crossing for TADF. nih.gov | Donor-Acceptor (D-A) architecture with spatial separation of HOMO and LUMO. |

| Emitter Material | Twisted Molecular Geometry | Reduces intermolecular interactions and concentration quenching. nih.gov | The non-planar structure of the benzophenone scaffold. |

Rational Design Principles for Functional Materials Incorporating Benzophenone Scaffolds

The benzophenone structure serves as a versatile and ubiquitous scaffold in materials science and chemistry for the rational design of new functional materials. mdpi.comconsensus.app A "scaffold" refers to a core molecular framework that can be systematically modified with various functional units to achieve desired properties. The rational design principles for materials incorporating benzophenone scaffolds are based on leveraging the inherent chemical and physical characteristics of the diaryl ketone core and its two phenyl rings.

Tunable Electronic Properties through Functionalization: The phenyl rings of the benzophenone scaffold offer multiple positions for substitution. By attaching electron-donating or electron-withdrawing groups at specific sites (such as the para-positions), the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be precisely tuned. nih.gov This principle is fundamental in designing materials for OLEDs, where energy level alignment is critical for efficient charge injection, transport, and recombination. nih.govmdpi.com

Creation of Donor-Acceptor (D-A) Architectures: The carbonyl group in benzophenone is inherently electron-deficient, making the scaffold an excellent electron-acceptor (A) unit. This feature is exploited by linking it with electron-donor (D) moieties (such as carbazole, phenoxazine, or acridine (B1665455) derivatives) to create D-A or D-A-D type molecules. nih.govmdpi.com This molecular architecture promotes intramolecular charge transfer (CT) upon excitation, which is a key requirement for developing TADF emitters for high-efficiency OLEDs. nih.gov

Control of Molecular Geometry and Morphology: The non-planar, twisted conformation of the benzophenone scaffold is a significant design advantage. nih.gov This intrinsic twist disrupts intermolecular packing and reduces self-quenching, which is vital for maintaining high emission efficiency in the solid state, a common issue for many fluorescent materials. nih.gov This principle is used to design materials that form stable amorphous films, a necessity for the fabrication of uniform and long-lasting OLED devices. noctiluca.eu

Multi-functional Integration: The benzophenone scaffold can be used to assemble multifunctional molecules where different components provide distinct functions. mdpi.com For example, the benzophenone unit can act as a photosensitizer or photo-crosslinking agent, while other parts of the molecule can be designed for targeting, solubility control, or self-assembly. nih.govmdpi.com This modular approach allows for the creation of complex materials for applications ranging from photolithography to biochemical probes. mdpi.com

By applying these principles, scientists can rationally design and synthesize novel materials based on the benzophenone scaffold with tailored optical, electronic, and physical properties for advanced applications in materials science.

| Design Principle | Structural Modification | Resulting Property | Target Application |

|---|---|---|---|

| Tuning Electronic Properties | Adding electron-donating/withdrawing groups to phenyl rings. | Controlled HOMO/LUMO energy levels. | OLED Host/Emitter Materials. nih.gov |

| Creating D-A Architectures | Linking donor groups (e.g., carbazole) to the acceptor scaffold. | Intramolecular charge transfer (CT) states, small ΔEST. | TADF Emitters for OLEDs. nih.govmdpi.com |

| Controlling Geometry | Leveraging the inherent non-planar twist of the scaffold. | Reduced intermolecular interactions and quenching. nih.gov | High-efficiency solid-state emitters. nih.gov |

| Multi-functional Integration | Attaching other functional units (e.g., targeting ligands, polymers). | Combined photoactivity and other specific functions. | Photo-crosslinkers, biochemical probes. mdpi.com |

Future Research Directions and Emerging Paradigms in 4 Methoxymethyl Benzophenone Studies

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 4-(Methoxymethyl)benzophenone and its derivatives is geared towards the adoption of green and sustainable chemistry principles. Traditional methods, such as the Friedel-Crafts acylation, often rely on harsh reagents and generate significant waste. Emerging research focuses on creating more environmentally friendly and efficient synthetic routes.

One promising area is the use of alternative and greener solvents . For instance, research on the photoreduction of benzophenone (B1666685) has demonstrated the successful use of ethanol as a solvent, offering a more sustainable option compared to traditional choices. youtube.comresearchgate.netscispace.com Another approach involves leveraging microwave irradiation to accelerate reactions. A study on the oxidation of diphenylmethane to benzophenone using hydrogen peroxide as a clean oxidant, catalyzed by iron acetate in glacial acetic acid, showed significantly reduced reaction times and high yields under microwave conditions. researchgate.net

Furthermore, continuous flow microreactors are being explored for the synthesis of benzophenone derivatives. google.comacs.org This technology offers superior mass and heat transfer, leading to faster reactions, higher efficiency, and improved safety by minimizing the "amplification effect" seen in traditional batch processes. google.compatsnap.com A continuous flow method for preparing benzophenone derivatives using an aryl Grignard reagent and acyl chloride has been developed, which can be operated at room temperature, thus saving energy. google.com These advancements pave the way for the development of highly efficient, safe, and environmentally benign processes for the production of this compound.

Exploration of Advanced Photophysical Phenomena

The photophysical properties of benzophenones are central to their applications, and future research will delve deeper into understanding and manipulating these phenomena at a fundamental level. A key process in benzophenone photochemistry is intersystem crossing (ISC) , the transition from an excited singlet state (S1) to a triplet state (T1). Ultrafast absorption spectroscopy studies have been instrumental in elucidating the dynamics of this process, revealing that the decay of the S1(n,π) state gives rise to the T1(n,π) state with a quantum yield close to unity. acs.org

Future investigations will likely focus on the intricate details of the ISC mechanism. Surface-hopping ab initio molecular dynamics simulations have suggested that both direct (S1 → T1) and indirect (S1 → T2 → T1) pathways are possible for populating the lowest triplet state, with the indirect route being more prevalent. nih.gov These studies also point to a kinetic equilibrium between the T1 and T2 states, a previously unobserved phenomenon. nih.gov Understanding the interplay between different triplet states (T1(n,π) and T2(π,π)) and how factors like solvent polarity can tune their energy levels will be crucial. acs.org

Advanced spectroscopic techniques such as femtosecond and picosecond laser photolysis will continue to be vital in probing the ultrafast dynamics of excited states. acs.orgbgsu.edu These techniques allow for the direct observation of transient species and the measurement of their lifetimes, providing insights into the initial steps of photochemical reactions. bgsu.edu For example, femtosecond time-resolved electronic and vibrational absorption spectroscopy has been used to study the hydrogen atom abstraction reaction of benzophenone, demonstrating how selective excitation can control reaction rates. nih.govbris.ac.uk

Hybrid Material Design Incorporating this compound with Nanostructures

A significant frontier in the application of this compound lies in the design of novel hybrid materials by integrating it with various nanostructures. Such composites can exhibit enhanced or entirely new functionalities, opening doors to advanced applications in photocatalysis, solar energy conversion, and smart materials.

One area of active research is the development of nanostructured photocatalysts . By conjugating photoactive benzophenone derivatives with self-assembling moieties like diphenylalanine, researchers have created fibrillar nanostructures that act as efficient photocatalysts for organic reactions. unife.it The self-assembled nature of these materials provides a high surface area and can influence the interaction with substrates, leading to improved catalytic performance compared to homogeneous systems. unife.it Another approach involves creating composites with semiconductor nanomaterials, such as in α-Bi2O3@g-C3N4 nanocomposites, which have shown enhanced photocatalytic activity for the degradation of pollutants. cienve.org.tw